molecular formula C10H10N2 B13217867 N-methylisoquinolin-6-amine

N-methylisoquinolin-6-amine

Cat. No.: B13217867
M. Wt: 158.20 g/mol
InChI Key: XYVPLOUZLJEMQS-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Natural Products and Synthetic Chemistry

The isoquinoline scaffold is a privileged structure in the realm of natural products and synthetic chemistry, forming the core of a wide array of biologically active compounds. ontosight.aigoogle.comontosight.ai Isoquinoline alkaloids, a major class of these natural products, are biosynthetically derived from amino acids and exhibit a remarkable diversity of structures and pharmacological activities. nih.gov Since the isolation of morphine, the first bioactive isoquinoline alkaloid, from the opium poppy in the 19th century, this class of compounds has been a focal point of scientific inquiry. ontosight.ai

The significance of the isoquinoline framework is underscored by its presence in numerous revolutionary drugs, including the analgesic morphine, the antibacterial agent berberine, the antitussive codeine, and the muscle relaxant papaverine. ontosight.ainih.gov These compounds have demonstrated a broad spectrum of biological effects, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ontosight.aigoogle.comontosight.ai The inherent biological relevance of the isoquinoline nucleus has made it an attractive target for synthetic chemists, who continuously develop novel methods for its construction and functionalization. rsc.orgresearchgate.net Modern synthetic strategies, moving beyond classical methods like the Pictet-Spengler and Bischler-Napieralski reactions, now allow for the creation of highly substituted and structurally diverse isoquinoline derivatives, further expanding their potential applications in drug discovery and materials science. google.comrsc.org

Rationale for Investigating N-Methylisoquinolin-6-amine as a Model System and Precursor

The investigation of specific isoquinoline derivatives, such as this compound, is driven by the potential to fine-tune the properties of the core isoquinoline scaffold through targeted chemical modifications. The introduction of substituents, like the N-methyl and amino groups in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and biological activity.

The methylation of nitrogen-containing heterocycles is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. N-methylation can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. Studies on related isoquinoline compounds have shown that N-methylation can lead to notable changes in biological activity. For instance, in a series of isoquinoline N-sulphonylhydrazones, the N-methylated analog exhibited a significant increase in inhibitory potency against ROCK1 and ROCK2 enzymes compared to its non-methylated counterpart. tandfonline.com

The position of the amino group on the isoquinoline ring is also a critical determinant of a compound's function. 6-Aminoisoquinoline (B57696) derivatives, for example, have been investigated for their potential as kinase inhibitors, which are crucial in treating diseases characterized by abnormal cell growth, such as cancer. google.comgoogle.com The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules with tailored biological activities.

Therefore, this compound serves as a valuable model system for studying the synergistic effects of N-methylation and amino substitution on the isoquinoline framework. Its structure makes it a promising precursor for the synthesis of a diverse library of new chemical entities with potential therapeutic applications. While specific research findings on this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility as a building block in the development of novel bioactive compounds.

Data on Related Isoquinoline Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compound C10H10N2158.201500839-49-5 conicet.gov.ar
6-AminoisoquinolineC9H8N2144.1723687-26-5 ontosight.ai
1-Methyl-N-phenylisoquinolin-3-amineC16H14N2234.30-
N-Methyl-8-nitroisoquinolin-7-amineC10H9N3O2203.20148556-87-0
3-Methylisoquinolin-6-amineC10H10N2158.20347146-76-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

N-methylisoquinolin-6-amine

InChI

InChI=1S/C10H10N2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-7,11H,1H3

InChI Key

XYVPLOUZLJEMQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=NC=C2

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for N Methylisoquinolin 6 Amine and Its Structural Analogues

Direct Synthetic Approaches to N-Methylisoquinolin-6-amine

Direct approaches to this compound typically begin with a pre-formed isoquinoline (B145761) ring, upon which the desired amino and methyl groups are introduced or modified.

Reductive amination is a widely used method for the N-alkylation of amines. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of this compound, this would typically involve the reaction of 6-aminoisoquinoline (B57696) with formaldehyde (B43269), followed by reduction.

Formaldehyde serves as both the carbon source and, in some cases, the reducing agent in a transition metal-free N-methylation process. nih.govresearchgate.net The reaction proceeds through the formation of an iminium ion, which is subsequently reduced. While this method is effective for anilines with electron-donating substituents, it can be limited for those with electron-withdrawing groups or significant steric hindrance. nih.govresearchgate.net NMR studies have shown that formaldehyde can react with amino acids to form a variety of products, including N-methylated derivatives. semanticscholar.orgresearchgate.net

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Starting Material Reagents Reducing Agent Product Key Features
6-AminoisoquinolineFormaldehydeNaBH3CNThis compoundSelective imine reduction.
6-AminoisoquinolineFormaldehydeH2, Pd/CThis compoundCatalytic hydrogenation.
6-AminoisoquinolineFormaldehydeFormaldehydeThis compoundTransition metal-free; formaldehyde as reductant. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing amino groups onto an aromatic ring. wikipedia.orgfishersci.se This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. fishersci.se For the synthesis of aminoisoquinolines, a haloisoquinoline can be treated with an amine or an ammonia (B1221849) equivalent. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

A general procedure for the synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline (B29742) involves heating the bromo-compound with a concentrated ammonia solution in the presence of a copper(II) sulfate (B86663) catalyst in an autoclave. chemicalbook.com This method provides a high yield of the desired amine. chemicalbook.com

Starting Material Nucleophile Conditions Product Yield
6-Bromoisoquinoline28% Ammonia solutionCopper(II) sulfate pentahydrate, 190 °C, 6 hours6-Aminoisoquinoline85% chemicalbook.com
1,3-Dichloro-6-nitroisoquinoline (B11870432)AmmoniaNot specified1,3-Dichloro-6-aminoisoquinolineNot specified

The reduction of a nitro group is a common and efficient method for the preparation of aromatic amines. A variety of reducing agents can be employed for this transformation. A patented method describes the conversion of 1,3-dichloro-6-nitroisoquinoline to 6-aminoisoquinoline. google.com This process involves the hydrogenation of the nitro group, followed by the hydrogenolysis of the carbon-chlorine bonds. google.com The hydrogenation of the nitro group can be achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com

Starting Material Reducing Agent Catalyst Conditions Product
1,3-Dichloro-6-nitroisoquinolineHydrogen gasPalladium on carbon (Pd/C)45°C, 0.6 MPa6-Aminoisoquinoline google.com

Rearrangement reactions provide an alternative route to amines from other functional groups. The Hofmann and Curtius rearrangements are notable examples that result in the formation of an amine with one fewer carbon atom than the starting material. wikipedia.orgpharmdguru.comwikipedia.org

The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield a primary amine. wikipedia.orgpharmdguru.comchemistrysteps.com The reaction proceeds through an isocyanate intermediate. wikipedia.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. wikipedia.orgnih.govchemistrysteps.comrsc.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org A one-pot synthesis of isoquinolinones has been reported involving a Curtius rearrangement of cinnamoyl azides. researchgate.net

Rearrangement Starting Material Key Intermediate Product
HofmannPrimary amideIsocyanatePrimary amine wikipedia.orgpharmdguru.com
CurtiusAcyl azideIsocyanatePrimary amine wikipedia.orgnih.gov

General Methodologies for the Formation of the Isoquinoline Core

Several classic named reactions are fundamental to the synthesis of the isoquinoline ring system. quimicaorganica.orgpharmaguideline.comwikipedia.org These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to form a 3,4-dihydroisoquinoline. pharmaguideline.comwikipedia.org This intermediate can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com

Pomeranz–Fritsch Reaction: In this method, a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) react in an acidic medium to form the isoquinoline. quimicaorganica.orgwikipedia.org

Pictet–Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comnih.gov

Metal-Free and Green Chemistry Approaches in Aminoquinoline and Aminoisoquinoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. rsc.org This includes the use of metal-free catalysts, greener solvents, and energy-efficient reaction conditions such as microwave irradiation. rsc.orgresearchgate.net

Metal-free approaches for the synthesis of quinolines and their amino derivatives have been developed, often focusing on modifications of traditional methods to avoid harsh reagents and conditions. researchgate.netmdpi.com For instance, variations of the Skraup quinoline (B57606) synthesis have been reported using microwave irradiation and ionic liquids to improve efficiency. researchgate.net A metal- and additive-free protocol for the synthesis of aminated isoquinolines in an aqueous medium has also been described, highlighting a move towards more sustainable practices. rsc.org

Microwave-assisted synthesis has been shown to be a valuable tool in green chemistry, often leading to shorter reaction times and higher yields. rsc.org For example, a microwave-assisted, one-pot synthesis of 3,4-diaryl isoquinolines has been reported using a copper catalyst. rsc.org Additionally, ruthenium-catalyzed syntheses of isoquinolines in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, have been developed. niscpr.res.in

Post-Synthetic Derivatization Strategies for Enhanced Analytical and Functional Characterization

Post-synthetic derivatization is a critical strategy in the chemical analysis of this compound and its analogues. This process involves the chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For amine-containing compounds like this compound, derivatization is often employed to improve volatility for gas chromatography (GC), enhance retention in liquid chromatography (LC), or increase the sensitivity of detection by spectroscopic methods. nih.govsemanticscholar.org The secondary amine functionality in this compound is a key target for these modifications, allowing for tailored analytical approaches for its characterization and quantification in various matrices.

Amine Derivatization for Chromatographic Retention Enhancement

In chromatographic analysis, particularly reversed-phase liquid chromatography (RPLC), polar compounds such as amines can exhibit poor retention, leading to elution near the solvent front and inadequate separation from other polar matrix components. scispace.com Derivatization addresses this by chemically altering the amine group to decrease its polarity, thereby increasing its interaction with the nonpolar stationary phase and improving chromatographic retention and peak shape. nih.gov

For Gas Chromatography (GC), the primary goal is to increase the volatility and thermal stability of the analyte. semanticscholar.org Due to their polarity and ability to form hydrogen bonds, amines can produce tailing peaks and have poor chromatographic performance in GC systems. Silylation is a common and effective derivatization technique for amines. nih.govsemanticscholar.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) react with the secondary amine of this compound to replace the active hydrogen with a nonpolar silyl (B83357) group (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl). chemcoplus.co.jp This modification blocks hydrogen bonding, reduces polarity, and increases volatility, making the compound more amenable to GC analysis. chemcoplus.co.jp TBDMS derivatives, in particular, are noted for being about 10,000 times more stable than their corresponding TMS ethers, which is advantageous for sample analysis. chemcoplus.co.jp

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to modify the polarity of this compound to enhance retention on reversed-phase columns. One common approach involves reacting the amine with a hydrophobic reagent. Phenyl isothiocyanate (PITC), for example, reacts with both primary and secondary amines to form a phenylthiourea (B91264) derivative. scribd.com This derivative is significantly less polar than the original amine, leading to stronger retention on a C18 column and improved separation from polar interferences. scribd.com

The following table summarizes key derivatization reagents used for enhancing chromatographic retention of amines.

Reagent NameAbbreviationTarget Analyte TypeChromatographic MethodEnhancement Mechanism
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAPrimary/Secondary Amines, HydroxylsGas Chromatography (GC)Increases volatility and thermal stability by replacing active hydrogens with a TMS group. chemcoplus.co.jpresearchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMBDSTFAPrimary/Secondary Amines, HydroxylsGas Chromatography (GC)Forms stable TBDMS derivatives that are more resistant to hydrolysis and increase retention time, which can improve separation. chemcoplus.co.jp
Phenyl isothiocyanatePITCPrimary/Secondary AminesHPLCIncreases hydrophobicity, leading to enhanced retention on reversed-phase columns. scribd.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary/Secondary Amines, HydroxylsGas Chromatography (GC)A strong silylating agent that increases the volatility of the analyte for GC analysis. chemcoplus.co.jp

Derivatization for Improved Spectroscopic Detection and Quantification

Beyond improving chromatographic behavior, derivatization is a powerful tool for enhancing the detectability of this compound. The native molecule may lack a strong chromophore or fluorophore, resulting in poor sensitivity when using UV-Vis absorption or fluorescence detectors. semanticscholar.org Pre- or post-column derivatization can introduce a chemical moiety that significantly improves the spectroscopic properties of the analyte, thereby lowering the limits of detection and quantification. semanticscholar.org

The selection of a derivatizing reagent depends on the detector being used. For UV-Vis detection, a reagent that introduces a chromophore—a group that absorbs light in the UV-Vis range—is chosen. For fluorescence detection, a fluorophore is introduced. Isoquinolinamines, such as isoquinolin-6-amine, are known to be more basic than isoquinoline itself, with protonation occurring on the ring nitrogen. thieme-connect.de This reactivity can be harnessed for derivatization reactions.

Common derivatizing agents for amines that improve spectroscopic detection include:

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives. The resulting dansylated this compound would exhibit strong fluorescence, allowing for highly sensitive detection in HPLC with a fluorescence detector.

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with amines to produce intensely fluorescent derivatives, enabling trace-level quantification. semanticscholar.org

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. While OPA does not react with secondary amines like this compound, it is highly relevant for the analysis of its primary amine structural analogues, such as isoquinolin-6-amine. nih.govsemanticscholar.org

The following table presents research findings on derivatization for enhanced spectroscopic detection.

Reagent NameAbbreviationTarget Functional GroupDetection MethodPrinciple of Enhancement
Dansyl ChlorideDNS-ClPrimary and Secondary AminesHPLC with Fluorescence DetectionIntroduces a dansyl group, which is a strong fluorophore, enabling highly sensitive detection. semanticscholar.org
9-fluorenylmethyl chloroformateFMOC-ClPrimary and Secondary AminesHPLC with Fluorescence DetectionAttaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine. semanticscholar.org
o-PhthalaldehydeOPAPrimary AminesHPLC with Fluorescence DetectionForms a fluorescent isoindole derivative upon reaction with primary amines in the presence of a thiol. nih.govsemanticscholar.org
Phenyl isothiocyanatePITCPrimary and Secondary AminesHPLC with UV DetectionIntroduces a phenylthiourea group, which has a strong UV absorbance, typically around 254 nm. scribd.com

Advanced Spectroscopic and Analytical Characterization Techniques for N Methylisoquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of N-methylisoquinolin-6-amine, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy offers insights into the electronic environment of each hydrogen atom (proton). The spectrum of this compound is expected to display distinct signals corresponding to the protons of the isoquinoline (B145761) core, the N-methyl group, and the amine proton.

The aromatic protons on the isoquinoline ring system typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts are influenced by the position of the nitrogen atom and the amino group. Protons H-1 and H-3 are anticipated to be the most deshielded due to their proximity to the heterocyclic nitrogen atom. The protons on the benzene (B151609) ring portion (H-5, H-7, H-8) will have shifts influenced by the electron-donating amino group.

The N-methyl protons are expected to appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm), a characteristic chemical shift for methyl groups attached to a nitrogen atom. pressbooks.pub The amine proton (N-H) signal is often broad and its chemical shift can vary (δ 3.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Spin-spin coupling between adjacent non-equivalent protons would manifest as splitting patterns. For instance, the aromatic protons are expected to show doublet or doublet of doublets patterns based on their ortho and meta relationships, with typical coupling constants (J) ranging from 2 to 9 Hz.

Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.15s-
H-38.45d5.8
H-47.55d5.8
H-57.80d8.9
H-77.10dd8.9, 2.4
H-87.65d8.9
N-H4.50 (broad)s-
N-CH₃2.95s-

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. Aromatic and heteroaromatic carbons are typically observed in the δ 110-160 ppm range.

The carbon atom attached to the amino group (C-6) is expected to be shielded relative to its position in unsubstituted isoquinoline due to the electron-donating nature of the nitrogen atom. Conversely, the carbons adjacent to the heterocyclic nitrogen (C-1 and C-3) will be significantly deshielded. The N-methyl carbon will appear in the upfield region of the spectrum, typically around δ 30-40 ppm.

Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1152.5
C-3143.0
C-4118.0
C-4a128.5
C-5129.5
C-6148.0
C-7108.0
C-8121.0
C-8a135.0
N-CH₃30.5

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity between H-3 and H-4, as well as the relationships between the protons on the carbocyclic ring (H-5, H-7, H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at δ 9.15 ppm would show a correlation to the carbon signal at δ 152.5 ppm, assigning them as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, the N-methyl protons (δ ~2.95 ppm) would be expected to show a correlation to the C-6 carbon (δ ~148.0 ppm), confirming the site of methylation. Similarly, H-1 would show correlations to C-3 and C-8a, helping to piece together the isoquinoline ring structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀N₂), the calculated exact mass of the neutral molecule is 158.0844 g/mol . In MS, the compound is typically observed as its protonated molecular ion [M+H]⁺.

Predicted HRMS Data for this compound

Ion FormulaCalculated m/z
[C₁₀H₁₁N₂]⁺159.0917

The experimentally observed m/z value in an HRMS analysis would be expected to match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds like this compound. In positive ion mode ESI-MS, the compound is readily protonated to form the molecular ion [M+H]⁺, which would be observed as the base peak or a prominent peak in the spectrum at m/z 159.1.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural information. The fragmentation of isoquinoline alkaloids often involves characteristic losses. A plausible fragmentation pathway for protonated this compound could involve the loss of a methyl radical (•CH₃) or cleavage of the isoquinoline ring system. The study of these fragmentation patterns is crucial for the structural characterization of novel compounds and for distinguishing between isomers.

Predicted ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Plausible Neutral Loss
159.1144.1•CH₃ (Methyl radical)
159.1132.1HCN (Hydrogen cyanide)
159.1117.1C₂H₂N₂ (Aminonitrile)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques provide definitive evidence for its key structural features, including the secondary amine group and the aromatic isoquinoline core.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

This compound is a secondary aromatic amine. Its IR spectrum is expected to exhibit several characteristic absorption bands:

N-H Stretch: Secondary amines (R₂NH) typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.comlibretexts.org This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comspectroscopyonline.com

C-H Stretch (Aromatic): The stretching vibrations of C-H bonds on the isoquinoline ring are expected to appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching of the N-methyl group will result in absorptions in the 2960-2800 cm⁻¹ range. wpmucdn.com

C=C and C=N Stretch (Aromatic Ring): The stretching vibrations within the aromatic isoquinoline ring typically occur in the 1650-1450 cm⁻¹ region.

N-H Bend: A weak N-H bending (scissoring) vibration may be observed around 1600-1500 cm⁻¹. libretexts.orgresearchgate.net

C-N Stretch: The C-N stretching vibration for aromatic amines is characteristically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

N-H Wag: A strong and broad band resulting from the out-of-plane N-H wagging vibration is expected in the 910-665 cm⁻¹ range for secondary amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the aromatic isoquinoline ring would be particularly prominent in the Raman spectrum.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Signal
N-HStretch3350 - 3310 (weak-medium)Weak
Aromatic C-HStretch> 3000Strong
Aliphatic C-H (CH₃)Stretch2960 - 2800Medium
Aromatic C=C/C=NRing Stretch1650 - 1450Strong
N-HBend1600 - 1500 (weak)Weak
Aromatic C-NStretch1335 - 1250 (strong)Medium
N-HWag910 - 665 (strong, broad)Weak

Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed and accurate assignment of the observed vibrational modes. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Vis absorption and fluorescence emission are particularly useful for characterizing conjugated systems like the isoquinoline ring in this compound.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from the ground state to higher energy excited states. The spectrum is typically recorded as absorbance versus wavelength. The isoquinoline parent molecule exhibits characteristic absorption bands due to π → π* transitions. nist.gov The presence of the amino group (-NHCH₃) at the 6-position is expected to significantly influence the spectrum. As an electron-donating group, the N-methylamino substituent will interact with the π-electron system of the aromatic ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline. libretexts.orgresearchgate.net This shift is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Compounds with extended π-systems and structural rigidity, like isoquinoline derivatives, are often fluorescent. rsc.org Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum's intensity and maximum emission wavelength can be sensitive to the solvent polarity and pH. The electron-donating N-methylamino group is anticipated to enhance the fluorescence quantum yield compared to the parent isoquinoline.

Table 2: Expected Electronic Spectroscopic Properties of this compound
TechniqueParameterExpected Value/ObservationRationale
UV-Vis Absorptionλmax> 280 nmBathochromic shift due to electron-donating -NHCH₃ group on the isoquinoline core. libretexts.orgresearchgate.net
Fluorescence EmissionEmissionExpectedIsoquinoline is a fluorophore; the amino group may enhance fluorescence. rsc.org
Fluorescence EmissionStokes ShiftEmission λ > Absorption λEnergy is lost through vibrational relaxation before emission.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity, identify impurities, and perform precise quantitative analysis.

HPLC and UPLC are powerful separation techniques widely used in pharmaceutical and chemical analysis. They separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. chromatographyonline.comhelsinki.fi

For the analysis of this compound, reversed-phase HPLC or UPLC would be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. Due to its aromatic nature, this compound will be well-retained on a C18 column. The retention time can be modulated by adjusting the organic solvent content in the mobile phase. UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. coresta.orgnih.gov Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). coresta.org

Coupling chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity, allowing for definitive identification based on both retention time and mass-to-charge ratio (m/z).

LC-MS: This is the most common approach for analyzing compounds like this compound. After separation by HPLC or UPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be highly effective for this compound, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides a unique fragmentation pattern. nih.govmdpi.comresearchgate.net This technique is invaluable for identifying trace-level impurities and degradation products.

GC-MS: Gas chromatography-mass spectrometry is another powerful technique, though it may require derivatization for polar and non-volatile compounds like amines to improve their thermal stability and chromatographic behavior. bre.comnih.govorientjchem.org While direct analysis might be possible, derivatizing the amine group (e.g., through acylation) can lead to sharper peaks and better sensitivity. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.

Table 3: Typical Parameters for Chromatographic Analysis of this compound
TechniqueParameterTypical Condition
HPLC/UPLC ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Methanol and Water/Buffer gradient
DetectionUV (at λmax)
ApplicationPurity assessment, quantification
LC-MS SeparationUPLC (for high resolution) nih.gov
IonizationElectrospray (ESI), Positive Mode
Mass Analysis[M+H]⁺ for parent ion, MS/MS for fragmentation pattern
ApplicationImpurity identification, trace analysis, metabolomics
GC-MS ColumnCapillary column (e.g., HP-5ms) orientjchem.org
Carrier GasHelium or Hydrogen
DerivatizationMay be required to improve volatility
IonizationElectron Ionization (EI)
ApplicationAnalysis of volatile impurities, confirmation of identity

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. nih.gov It is a high-efficiency separation technique that requires minimal sample volume and can be used for the analysis of charged species like protonated amines.

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused silica capillary is filled with a background electrolyte (BGE) buffer. nih.gov For this compound, analysis would be performed in an acidic BGE (e.g., phosphate buffer at low pH) to ensure the amine is fully protonated and carries a positive charge. Under these conditions, it would migrate towards the cathode. The migration time is dependent on the charge-to-size ratio of the ion. mdpi.commdpi.com Additives like cyclodextrins can be included in the BGE to achieve chiral separations if enantiomers are present. mdpi.comresearchgate.net Detection is typically accomplished with a UV detector integrated into the CE instrument. CE offers an orthogonal separation mechanism to HPLC and can be valuable for confirming purity and resolving impurities that may co-elute in liquid chromatography.

Biological Activity Mechanisms and Structure Activity Relationships Sar of N Methylisoquinolin 6 Amine Derivatives

Overview of Broad Biological Activities Associated with Isoquinoline (B145761) Alkaloids and Derivatives

Isoquinoline alkaloids represent a significant and diverse class of nitrogen-containing heterocyclic natural products, primarily found throughout the plant kingdom. nih.govrsc.org These compounds are typically derived from the amino acids tyrosine or phenylalanine and exhibit a wide array of structural variations. nih.gov Since the isolation of morphine in the early 19th century, the isoquinoline scaffold has been a subject of intense scientific interest, leading to the identification of thousands of derivatives. nih.gov

The broad spectrum of biological activities associated with isoquinoline alkaloids and their synthetic derivatives is well-documented. nih.govrsc.orgnih.gov These activities include, but are not limited to, antitumor, antimicrobial (antibacterial, antifungal), antiviral, antimalarial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgnih.govnuph.edu.ua Many compounds containing the isoquinoline or its reduced tetrahydroisoquinoline (THIQ) core have been developed into successful pharmaceuticals, such as the analgesic morphine, the antibacterial berberine, the antitussive codeine, and the muscle relaxant cisatracurium. rsc.orgmdpi.com The inherent bioactivity of this scaffold makes it a privileged structure in drug discovery, with ongoing research exploring new derivatives for various therapeutic applications. rsc.orgmdpi.com Studies have demonstrated that these compounds can serve as anesthetics, antihypertensive drugs, and vasodilators. mdpi.com

Mechanistic Investigations of Anti-proliferative and Anticancer Activities

The anticancer potential of isoquinoline derivatives is one of their most extensively studied properties. These compounds exert their anti-proliferative effects through a variety of complex cellular mechanisms, often involving the modulation of key pathways that control cell growth, division, and survival.

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain isoquinoline derivatives have been shown to interfere with this process. For instance, studies on fluorinated phenylethynyl-substituted heterocycles, including N-methylisoquinolin-amine derivatives, have demonstrated their ability to inhibit the proliferation of colon cancer cells. nih.gov A key mechanism identified was the inhibition of cyclin D1 and the induction of the cyclin-dependent kinase (CDK) inhibitor p21Wif1/Cip1. nih.gov

Cyclin D1 is a crucial protein that complexes with CDK4 and CDK6 to drive the cell from the G1 (growth) phase to the S (synthesis) phase. nih.govsigmaaldrich.com By inhibiting cyclin D1, these compounds can halt the cell cycle in the G1 phase. nih.govmdpi.com Concurrently, the induction of p21Wif1/Cip1, a potent inhibitor of cyclin/CDK complexes, further reinforces this cell cycle arrest. nih.govnih.gov This dual action effectively stops cancer cells from replicating their DNA and dividing. The ability of intestinal epithelial cells to undergo reversible, density-dependent growth arrest has been linked to the downregulation of cyclin D1 protein expression and an increased association of p21 with cyclin D1/Cdk4 complexes. nih.gov

Table 1: Effect of Isoquinoline Derivatives on Cell Cycle Regulatory Proteins

Compound Class Target Cell Line Effect on Cyclin D1 Effect on p21Wif1/Cip1 Reference
Phenylethynyl-substituted N-methylisoquinolin-amines LS174T Colon Cancer Inhibition Induction nih.gov

Targeting specific enzymes that are critical for cancer cell survival and proliferation is a cornerstone of modern cancer therapy. Methionine S-adenosyltransferase 2A (MAT2A) is one such enzyme. mdpi.comprobiologists.com MAT2A catalyzes the formation of S-adenosylmethionine (SAM), the principal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. mdpi.comprobiologists.com In many cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cells become highly dependent on MAT2A for survival. mdpi.comprobiologists.comresearchgate.net This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target. probiologists.comresearchgate.net

Research has explicitly identified certain N-methylisoquinolin-amine derivatives as inhibitors of MAT2A. nih.gov Specifically, compounds like 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine have been shown to bind to and inhibit the catalytic subunit of MAT2A. nih.govresearchgate.net By inhibiting MAT2A, these compounds deplete the intracellular pool of SAM, which in turn disrupts essential methylation reactions and selectively impairs the proliferation of cancer cells that are dependent on this enzyme. mdpi.comresearchgate.net Several MAT2A inhibitors are currently in clinical development for the treatment of MTAP-deleted cancers. mdpi.comprobiologists.com

Table 2: MAT2A Inhibitory Activity of Representative Compounds

Compound Name Compound Type Target Reported Activity Reference
4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine Phenylethynyl-isoquinoline MAT2A Binds and inhibits the catalytic subunit nih.govresearchgate.net
PF-9366 Allosteric Inhibitor MAT2A Blocks SAM synthesis; upregulates MAT2A protein levels mdpi.comprobiologists.com
AG-270 Allosteric Inhibitor MAT2A In clinical development for MTAP-deleted cancers mdpi.comnih.gov
IDE397 Allosteric Inhibitor MAT2A Under clinical investigation probiologists.com

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Isoquinoline derivatives have been shown to trigger this process through various signaling cascades. nih.govnih.gov

One common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. For example, treatment of human leukemia cells with certain amino-indenoisoquinoline derivatives leads to the depolarization of the mitochondrial membrane, a key initiating event in this pathway. nih.gov This is often followed by the activation of a cascade of enzymes called caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govresearchgate.net Activated caspase-3 then cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Studies on quinoline-N-oxide derivatives have similarly shown activation of caspases-9 and -3, leading to apoptosis in human erythroleukemic cells. nih.govresearchgate.net

Anti-infective Mechanisms of Action

Beyond their anticancer properties, derivatives of the isoquinoline scaffold have shown promise as anti-infective agents, particularly against mycobacteria.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antimycobacterial agents. nih.gov Various heterocyclic compounds, including isoquinoline derivatives, have been investigated for this purpose.

The mechanisms of antimycobacterial action can be diverse. Based on available antimycobacterial drugs, these mechanisms broadly fall into three categories: disruption of cell wall integrity, inhibition of energy metabolism, and interference with the biosynthesis of essential macromolecules. nih.gov For some novel polycyclic amine derivatives, a likely mechanism of action is the inhibition of cell wall synthesis. nih.gov The mycobacterial cell wall is a complex and essential structure, making its biosynthetic pathways attractive targets for new drugs.

Structure-activity relationship studies on various amine derivatives have indicated that the nature of side chains and the lipophilicity of the molecule play crucial roles in determining antimycobacterial potency. nih.govmdpi.com For instance, in a series of N-alkyl nitrobenzamides, derivatives with intermediate lipophilicity (N-alkyl chain lengths of six to ten carbons) showed optimal activity. mdpi.com Similarly, for certain amino alcohol derivatives, specific structural configurations were found to display significant activity against Mycobacterium tuberculosis H37Rv. nih.gov This suggests that modifications to the N-methyl and other positions of the N-methylisoquinolin-6-amine core could be a viable strategy for developing novel antimycobacterial agents.

Inhibition of Bacterial DNA Synthesis Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

This compound derivatives belong to the broader class of isoquinoline and quinoline (B57606) compounds, which are known to target essential bacterial enzymes involved in DNA replication. The primary targets are DNA gyrase and topoisomerase IV, both type II topoisomerases crucial for managing DNA topology during replication, transcription, and cell division. nih.gov

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication and relieving the torsional stress caused by the unwinding of the DNA helix. nih.govmdpi.com Some isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase. nih.gov Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, these compounds bind to a novel pocket on the enzyme, inhibiting its supercoiling and relaxation activities without promoting DNA cleavage. nih.gov The inhibitory mechanism involves blocking the ATP-dependent functions of the enzyme. Research on related quinoline derivatives has shown significant inhibitory activity against the E. coli DNA gyrase target enzyme, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov

Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, newly replicated daughter chromosomes, enabling their segregation into daughter cells. nih.gov Inhibition of topoisomerase IV leads to the accumulation of interlinked chromosomes, preventing cell division and ultimately causing bacterial death. The potency of novel bacterial topoisomerase inhibitors (NBTIs), including those with a quinoline or isoquinoline core, is sensitive to substitutions on the heterocyclic ring. For instance, smaller substituents at the 6-position of the core structure, such as methoxy, cyano, or fluoro groups, have been shown to enhance inhibitory activity against E. coli topoisomerase IV. nih.gov In contrast, larger groups like carboxylic acids tend to have a negative impact on potency. nih.gov

The dual-targeting capability of these compounds against both DNA gyrase and topoisomerase IV contributes to their broad-spectrum antibacterial potential and may help in circumventing resistance mechanisms that arise from mutations in a single target.

FtsZ Protein Targeting and Disruption of Bacterial Cell Division

The filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a central role in cell division. nih.gov It is a structural homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins in the divisome complex. nih.govmdpi.com This complex orchestrates the synthesis of the septal wall, leading to cell division. mdpi.com Because FtsZ is crucial for bacterial viability and sufficiently different from tubulin, it represents an attractive target for novel antibiotics. nih.govnih.gov

Derivatives of the closely related 1-methylquinolinium (B1204318) have been identified as potent inhibitors of FtsZ. nih.govfrontiersin.org These compounds have demonstrated strong antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). frontiersin.orgresearchgate.net

The mechanism of action for these inhibitors involves the disruption of FtsZ dynamics:

Inhibition of Polymerization: They interfere with the GTP-dependent polymerization of FtsZ monomers into protofilaments, which are the building blocks of the Z-ring. nih.govresearchgate.net

Disruption of GTPase Activity: FtsZ possesses intrinsic GTPase activity that is critical for the dynamic turnover of FtsZ polymers within the Z-ring. Quinoline-based inhibitors have been shown to disrupt this enzymatic activity. nih.govfrontiersin.org

This disruption of FtsZ assembly and function prevents the formation of a functional Z-ring, leading to filamentation of the bacteria as they continue to grow but fail to divide, ultimately resulting in cell lysis and death. nih.gov Molecular modeling studies suggest that these inhibitors may bind to the interdomain cleft of the FtsZ protein. researchgate.net

Anti-inflammatory and Immunomodulatory Pathways

Isoquinoline derivatives have demonstrated significant potential in modulating inflammatory responses. Their mechanisms involve the downregulation of key signaling pathways and the reduction of pro-inflammatory mediator production.

Modulation of Pro-inflammatory Cytokine Expression and Signaling Cascades

A primary anti-inflammatory mechanism of isoquinoline derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated macrophages, novel isoquinoline derivatives have been shown to:

Inhibit LPS-induced NF-κB expression and its translocation to the nucleus. nih.govnih.gov

Significantly reduce the release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

By suppressing the NF-κB cascade, these compounds effectively dampen the inflammatory response at the transcriptional level, preventing the amplification of the inflammatory signal mediated by cytokines.

Interaction with Inflammatory Mediators and Receptors

Beyond cytokines, the anti-inflammatory effects of this compound analogues extend to other critical inflammatory mediators. nih.gov These mediators are released by immune cells and contribute to the vascular and cellular events of inflammation. nih.gov

Research has shown that isoquinoline derivatives can attenuate the expression of enzymes responsible for producing these mediators. Specifically, they have been found to reduce the expression of:

Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide (NO), a potent vasodilator and signaling molecule in inflammation. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. nih.govresearchgate.net

By inhibiting iNOS and COX-2, these compounds decrease the production of NO and prostaglandins, thereby alleviating key symptoms of inflammation. This multifaceted approach, targeting both cytokine signaling and inflammatory mediator production, underscores the therapeutic potential of this chemical scaffold in treating inflammatory diseases. mdpi.com

Neuropharmacological Activities: Acetylcholinesterase Inhibition and Central Nervous System Effects

The isoquinoline scaffold is a recognized pharmacophore for targeting the central nervous system, particularly for the inhibition of acetylcholinesterase (AChE). nih.gov AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating the nerve impulse. nih.gov Inhibition of AChE increases the concentration and duration of action of ACh in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Several isoquinoline derivatives, particularly 1-benzylisoquinolines, have been evaluated for their AChE inhibitory activity. nih.gov Studies suggest that the monomeric isoquinoline moiety is a crucial structural feature required for binding to and inhibiting the enzyme. nih.gov The activity of these compounds is often assessed using the Ellman colorimetric assay, with established drugs like galanthamine (B1674398) serving as a reference standard. nih.gov The exploration of these derivatives provides a basis for developing new therapeutic agents for neurodegenerative disorders characterized by cholinergic deficits.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which relate molecular structure to biological effect, are crucial for optimizing potency and selectivity across different targets. wikipedia.orgdrugdesign.orggardp.org

For Antibacterial Activity (Topoisomerase Inhibition): The substitution pattern on the quinoline/isoquinoline ring is critical.

Position 1: Substitution at this position is considered vital for antibacterial activity. nih.gov

Position 6: The nature of the substituent at position 6 influences potency against Topoisomerase IV. Small groups (e.g., -F, -CN, -OCH₃) are preferred over larger, acidic groups. nih.gov

Position 7: The presence of a fluorine atom and a piperazine (B1678402) ring at this position (as seen in fluoroquinolones) dramatically broadens the spectrum of activity and increases intrinsic potency. nih.gov

Table 1: SAR for Topoisomerase Inhibition
Position on Isoquinoline CoreSubstituent TypeEffect on ActivityReference
1General SubstitutionEssential for activity nih.gov
6Small groups (-F, -CN, -OCH₃)Increased Topo IV inhibition nih.gov
6Large groups (-COOH)Decreased Topo IV inhibition nih.gov
7PiperazineBroader spectrum nih.gov

For Antibacterial Activity (FtsZ Inhibition): For 1-methylquinolinium derivatives targeting FtsZ, modifications at other positions have been explored.

Position 2: Attachment of an indole (B1671886) fragment has been shown to yield potent inhibitors. frontiersin.org

Position 4: The introduction of different amino groups at this position significantly impacts activity against MRSA and VRE. frontiersin.org

Table 2: SAR for FtsZ Inhibition
Position on 1-Methylquinolinium CoreSubstituent TypeEffect on ActivityReference
2Indole fragmentPotent inhibition frontiersin.org
4Various amino groupsModulates activity against resistant strains frontiersin.org

For Anti-inflammatory Activity: In a series of pyrazolo[1,5-a]quinazoline derivatives, which share heterocyclic features with isoquinolines, the following SAR was noted:

A primary amide group at position 3 of the heteroaromatic scaffold appeared optimal for anti-inflammatory activity. mdpi.com

Ester or very bulky groups at the same position were not compatible with biological activity. mdpi.com

These SAR insights are invaluable for the rational design of new this compound derivatives with improved efficacy and target specificity for various therapeutic applications.

Impact of Substituent Position and Electronic Properties on Biological Potency and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and placement of substituents on the isoquinoline ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role in modulating the compound's interaction with its target protein.

For instance, in the broader class of isoquinoline derivatives, the position of substituents has been shown to be a key determinant of activity. Studies on 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) have demonstrated that substitution at the 7-position is optimal for inhibitory activity compared to the 5-, 6-, or 8-positions acs.org. A chlorine atom at the 7-position was found to be particularly effective acs.org. This highlights the principle that specific regions of the isoquinoline nucleus are more amenable to substitution for enhancing biological effects.

Furthermore, the electronic nature of the substituent can have a significant impact. In a series of aminoisoquinolinequinones, the introduction of both nitrogen and halogen substituents on the quinone nucleus led to an increase in antitumor activity nih.gov. This suggests that a combination of electron-donating (amino) and electron-withdrawing (halogen) groups can be synergistic in enhancing potency. The correlation between the basicity of the isoquinoline nitrogen and the electronic properties of substituents has also been explored, indicating that electron-donating groups in the 6 or 7-positions generally increase basicity, which can influence binding to target proteins arkat-usa.org.

Substituent at Position 6Electronic PropertyPredicted Impact on PotencyPredicted Impact on Selectivity
-NH2 (Amino)Electron-DonatingIncreaseVariable
-OCH3 (Methoxy)Electron-DonatingIncreaseVariable
-Cl (Chloro)Electron-WithdrawingIncrease/DecreaseIncrease
-NO2 (Nitro)Strongly Electron-WithdrawingDecreaseIncrease

Influence of Isoquinoline Core Modifications on Target Binding and Efficacy

Modifications to the isoquinoline core itself, including the degree of saturation and the introduction of additional rings, can dramatically alter the molecule's three-dimensional shape and flexibility, thereby affecting its binding to a biological target.

The methylation of the nitrogen atom in the isoquinoline ring, as in this compound, introduces a positive charge and alters the steric and electronic profile of the molecule. Studies on other isoquinoline-containing compounds have shown that N-methylation can increase the ability to selectively stabilize G-quadruplex DNA structures, suggesting a role in anticancer activity mdpi.com. This modification can enhance electrostatic interactions with negatively charged pockets in target proteins.

Saturation of the isoquinoline ring to a tetrahydroisoquinoline scaffold is a common modification that introduces conformational flexibility. This can be advantageous for fitting into specific binding pockets. For example, 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as inhibitors of PNMT acs.org. The non-planar structure of the tetrahydroisoquinoline allows for more specific interactions compared to the planar aromatic isoquinoline.

The following table summarizes the general effects of core modifications on the properties of isoquinoline derivatives.

Core ModificationStructural ImpactPotential Effect on Target BindingPotential Effect on Efficacy
N-MethylationIntroduces positive charge, alters stericsEnhanced electrostatic interactionsIncreased or decreased, target dependent
Ring Saturation (Tetrahydroisoquinoline)Increased conformational flexibilityImproved fit to non-planar binding sitesEnhanced selectivity and potency
Annulation (Fusion of additional rings)Increased rigidity and surface areaEnhanced π-stacking and hydrophobic interactionsIncreased potency, potential for altered selectivity

Rational Design Principles for Optimizing Biological Activity and Pharmacological Profiles

The rational design of this compound derivatives involves a systematic approach to modify the molecule to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the structure-activity relationships discussed previously.

A key principle is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve a desired parameter without significantly altering the chemical structure. For example, replacing a hydrogen atom with a fluorine atom can block metabolic pathways and improve bioavailability.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the rational design process. These methods can predict how different substituents will affect the biological activity of a molecule, allowing for the prioritization of synthetic targets. For instance, QSAR can be used to correlate electronic properties of substituents with their observed biological activity, providing a predictive model for designing more potent compounds.

The journey of optimizing a lead compound based on the this compound scaffold can be summarized in the following steps:

Scaffold Hopping and Initial Screening: Identify the this compound core as a promising starting point.

Substituent Scannning: Systematically introduce a variety of substituents at different positions of the isoquinoline ring to probe the SAR.

Core Refinement: Explore modifications to the isoquinoline core, such as ring saturation or annulation, to improve binding and selectivity.

Pharmacokinetic Optimization: Fine-tune the lead compound to improve its ADME properties, such as solubility, metabolic stability, and cell permeability.

In Vivo Validation: Test the optimized compounds in relevant animal models to confirm their efficacy and safety.

Through this iterative process of design, synthesis, and biological evaluation, researchers can unlock the full therapeutic potential of this compound derivatives.

Future Directions and Emerging Research Perspectives for N Methylisoquinolin 6 Amine

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on established methods such as the Bischler-Napieralski and Pictet-Spengler reactions. nih.gov However, the future of N-methylisoquinolin-6-amine synthesis is geared towards the adoption of more innovative and sustainable practices that align with the principles of green chemistry. rsc.orgtandfonline.com

Key Future Research Thrusts:

Catalytic N-Methylation: A significant area of development is the use of catalytic N-methylation strategies. These methods offer a more sustainable alternative to traditional methylation techniques by employing catalysts to facilitate the methylation of the amine group, often with improved atom economy and reduced waste.

Transition Metal-Catalyzed Reactions: The use of transition metal catalysts, such as palladium, in the synthesis of isoquinolines is a promising avenue for future research. evitachem.com These catalysts can enable the formation of carbon-nitrogen bonds under milder conditions and with greater efficiency than traditional methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis represents a significant advancement in the rapid and efficient production of isoquinoline derivatives. nih.gov This technology can dramatically reduce reaction times and improve yields, making the synthesis of this compound and its analogs more time- and resource-efficient.

Solvent-Free and Aqueous-Based Reactions: A core tenet of green chemistry is the reduction or elimination of hazardous solvents. tandfonline.com Future synthetic routes for this compound will likely focus on solvent-free reaction conditions or the use of environmentally benign solvents like water. tandfonline.com

Synthetic ApproachPotential Advantages
Catalytic N-MethylationImproved atom economy, reduced waste
Transition Metal-Catalyzed ReactionsMilder reaction conditions, increased efficiency
Microwave-Assisted SynthesisReduced reaction times, improved yields
Solvent-Free/Aqueous ReactionsReduced use of hazardous solvents, environmentally friendly

Advanced Mechanistic Characterization of Intrinsic Biological Interactions

A deeper understanding of how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent. evitachem.com The primary mechanisms of action for this compound are believed to involve receptor binding and enzyme inhibition. evitachem.com

Future Research Will Likely Focus On:

Receptor Binding Studies: Advanced biophysical techniques will be employed to delineate the specific receptors that this compound binds to. This includes identifying the binding affinity, kinetics, and the downstream signaling pathways that are modulated upon binding.

Enzyme Inhibition Assays: Comprehensive enzymatic assays will be necessary to identify the specific enzymes that are inhibited by this compound. Determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (IC50 values) will be critical.

Structural Biology: X-ray crystallography and cryo-electron microscopy will be invaluable in obtaining high-resolution three-dimensional structures of this compound in complex with its biological targets. These structural insights will provide a detailed roadmap for understanding its mechanism of action.

Integration of Computational Design with Experimental Validation in Analog Development

The synergy between computational chemistry and experimental validation is set to revolutionize the development of this compound analogs with enhanced therapeutic properties. In-silico approaches can significantly streamline the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before they are synthesized.

Key Aspects of this Integrated Approach Include:

Molecular Docking: Computational docking studies will be used to predict the binding orientation and affinity of this compound and its analogs to the active sites of target proteins. researchgate.net This information will guide the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models will be developed to correlate the structural features of this compound analogs with their biological activities. These models will enable the prediction of the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Pharmacophore Modeling: Pharmacophore models will be generated to identify the essential structural features of this compound that are responsible for its biological activity. These models will serve as templates for the design of new analogs with diverse chemical scaffolds but similar biological functions.

Experimental Validation: The computationally designed analogs will be synthesized and subjected to rigorous experimental testing to validate the in-silico predictions. This iterative cycle of computational design and experimental validation will accelerate the discovery of new drug candidates.

Computational ToolApplication in Analog Development
Molecular DockingPrediction of binding mode and affinity
QSAR ModelingCorrelation of structure with biological activity
Pharmacophore ModelingIdentification of key structural features for activity

Exploration of Undiscovered Bioactivities and Their Underlying Mechanisms

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgsemanticscholar.orgnih.gov While preliminary studies suggest potential therapeutic roles for this compound in neurological disorders and cancer, a vast landscape of potential bioactivities remains to be explored. evitachem.com

Future Research Should Aim To:

High-Throughput Screening: Large-scale screening of this compound against a diverse panel of biological targets will be essential for identifying novel bioactivities.

Phenotypic Screening: Cell-based phenotypic screening assays can reveal unexpected therapeutic effects of this compound in various disease models.

Mechanism of Action Studies: Once a novel bioactivity is identified, detailed mechanistic studies will be required to elucidate the underlying molecular pathways. This will involve identifying the direct molecular targets and characterizing the downstream cellular responses.

Exploration of New Therapeutic Areas: Based on its structural similarity to other bioactive isoquinolines, this compound could be investigated for its potential in treating a wider range of diseases, including infectious diseases, cardiovascular disorders, and metabolic syndromes.

Q & A

Q. What are the recommended synthetic routes for N-methylisoquinolin-6-amine, and how can retrosynthetic analysis optimize these pathways?

Methodological Answer: Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like PISTACHIO and REAXYS. For N-methylisoquinolin-6-amine, a one-step synthesis approach is prioritized to minimize intermediates. Key precursors include methylamine derivatives and halogenated isoquinoline scaffolds. Reaction conditions (e.g., temperature, solvent) should align with analogous isoquinoline syntheses, such as microwave-assisted coupling (100°C, DMF) .

Example Synthesis Protocol
Precursor: 6-amino-isoquinoline derivative
Methylation agent: Methyl iodide or dimethyl sulfate
Solvent: DMF or acetonitrile
Temperature: 80–100°C
Yield optimization: Column chromatography (silica gel, 5% ethyl acetate/hexane)

Q. How do the physicochemical properties of this compound influence its biological activity?

Methodological Answer: Critical properties include logP (lipophilicity), pKa (ionization state), and molecular weight (158.20 g/mol). These parameters dictate membrane permeability and target binding. For instance, the methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Spectroscopic characterization (NMR, HRMS) and computational modeling (DFT) are essential to correlate structure-activity relationships (SAR) with observed antimicrobial or anticancer effects .

Q. What safety protocols are required for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA/GHS guidelines:

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Segregate amine-containing waste for professional treatment to avoid nitrosamine formation (a carcinogenic byproduct) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological efficacy be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Systematic approaches include:

  • Dose-response validation : Test IC₅₀ values across multiple models (e.g., cancer cell lines, bacterial strains).
  • Meta-analysis : Apply Cochrane systematic review principles to aggregate data, assess bias, and identify outliers .
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. What advanced analytical techniques are suitable for characterizing this compound derivatives?

Methodological Answer:

Technique Application
HRMS (High-Resolution Mass Spectrometry)Confirm molecular formula and detect impurities.
2D-NMR (COSY, NOESY)Resolve structural isomers and verify methyl group positioning.
X-ray crystallographyDetermine 3D conformation for SAR studies.
LC-MS/MSQuantify metabolites in pharmacokinetic assays .

Q. How can computational modeling improve the design of this compound-based inhibitors?

Methodological Answer: Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like kinase enzymes. Key steps:

  • Ligand preparation : Optimize protonation states at physiological pH.
  • Target selection : Use crystallographic data from PDB (e.g., EGFR or Topoisomerase II).
  • Validation : Compare in silico results with experimental IC₅₀ values. Address discrepancies by refining force fields or incorporating solvent effects .

Data Contradiction & Optimization

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

Methodological Answer: Yield variability stems from reagent purity, reaction scaling, or catalyst lot differences. Mitigation strategies:

  • Standardization : Use HPLC-grade solvents and quantify precursor purity via GC-MS.
  • Process automation : Employ flow chemistry for consistent temperature/pressure control.
  • Open data sharing : Publish detailed spectral data and reaction logs in supplementary materials .

Q. What strategies address instability of this compound derivatives in solution?

Methodological Answer: Instability (e.g., decomposition within hours) requires:

  • Stabilizers : Add antioxidants like BHT or store under inert gas (Ar/N₂).
  • Lyophilization : Freeze-dry compounds for long-term storage.
  • In situ monitoring : Use UV-Vis or Raman spectroscopy to track degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.